molecular formula C14H24N2O B2816452 1-(adamantan-2-yl)-3-(propan-2-yl)urea CAS No. 313661-64-2

1-(adamantan-2-yl)-3-(propan-2-yl)urea

Cat. No.: B2816452
CAS No.: 313661-64-2
M. Wt: 236.359
InChI Key: JOIQWMPLVKXVKP-UHFFFAOYSA-N
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Description

1-(adamantan-2-yl)-3-(propan-2-yl)urea is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(adamantan-2-yl)-3-(propan-2-yl)urea typically involves the reaction of 2-adamantylamine with isopropyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:

2-Adamantylamine+Isopropyl isocyanateThis compound\text{2-Adamantylamine} + \text{Isopropyl isocyanate} \rightarrow \text{this compound} 2-Adamantylamine+Isopropyl isocyanate→this compound

The reaction is usually performed in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(adamantan-2-yl)-3-(propan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various alkylating agents or aryl halides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of adamantanone derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(adamantan-2-yl)-3-(propan-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(adamantan-2-yl)-3-(propan-2-yl)urea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: A precursor in the synthesis of 1-(adamantan-2-yl)-3-(propan-2-yl)urea.

    1-(2-Adamantyl)-3-methyl-urea: Similar structure but with a methyl group instead of an isopropyl group.

    1-(2-Adamantyl)-3-ethyl-urea: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

This compound is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The adamantyl group provides significant stability and rigidity, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

1-(2-adamantyl)-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c1-8(2)15-14(17)16-13-11-4-9-3-10(6-11)7-12(13)5-9/h8-13H,3-7H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIQWMPLVKXVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1C2CC3CC(C2)CC1C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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